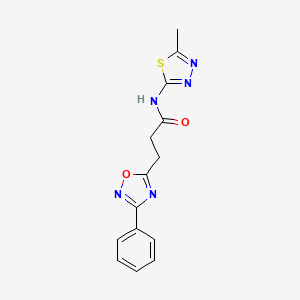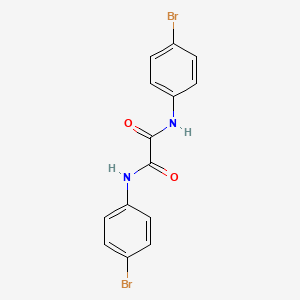![molecular formula C17H19N3O4S B11019539 1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019539.png)
1-(2,4-dimethoxyphenyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnolin , belongs to a class of natural organic compounds. It is primarily found in the flowers of the magnolia tree (Magnolia denudata Desr.). This compound has been used traditionally in oriental medicine to treat headaches, nasal congestion, and inflammatory reactions .
Preparation Methods
There are two main methods for obtaining magnolin:
a. Extraction from Magnolia Flowers:Solvent Extraction: Magnolin is extracted from the flower buds of using a solvent extraction process.
Distillation and Crystallization: The extracted material undergoes distillation and crystallization steps to isolate pure magnolin.
Starting Material: The synthesis of magnolin begins with benzaldehyde.
Reaction Steps:
Chemical Reactions Analysis
Magnolin participates in various chemical reactions:
a. Oxidation and Reduction:Oxidation: Magnolin can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
- Magnolin can undergo nucleophilic substitution reactions at specific sites.
Reagents: Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., ammonia).
Conditions: Reactions occur under mild conditions, often in organic solvents.
- The major products depend on the specific reaction conditions.
- Examples include derivatives with modified phenolic or thiazole moieties.
Scientific Research Applications
Magnolin’s diverse applications span several fields:
a. Medicinal Chemistry:Anti-Inflammatory: Magnolin inhibits the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) by suppressing extracellular signal-regulated kinases (ERKs). It targets ERK1 and ERK2, crucial signaling molecules in cancer cell metastasis.
Headache Relief: Traditional medicine uses magnolin to alleviate headaches.
NF-κB Pathway: Magnolin inhibits NF-κB transactivation by suppressing ERKs/RSK2 signaling. This impacts cell migration and inflammation.
Fragrance and Perfumery: Magnolin’s unique aroma makes it a valuable ingredient in perfumes and fragrances.
Mechanism of Action
- Magnolin interacts with active pockets of ERK1 and ERK2, influencing downstream pathways.
- It modulates NF-κB activation, affecting gene expression and cellular responses.
Comparison with Similar Compounds
- Magnolin stands out due to its distinctive structure and biological effects.
- Similar compounds include other natural phenolic derivatives and thiazole-containing molecules.
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O4S/c1-10-9-25-17(18-10)19-16(22)11-6-15(21)20(8-11)13-5-4-12(23-2)7-14(13)24-3/h4-5,7,9,11H,6,8H2,1-3H3,(H,18,19,22) |
InChI Key |
JAKYETUVJDJOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11019456.png)


![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanamide](/img/structure/B11019471.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019486.png)

![3-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11019492.png)
![(2S,3R)-2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}-3-methylpentanoic acid](/img/structure/B11019498.png)
acetate](/img/structure/B11019509.png)
![methyl 4-methyl-2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11019525.png)
![Ethyl 4-methyl-2-[(3-methyl-2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11019534.png)
![N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11019537.png)
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)
